molecular formula C18H13ClN2O4 B6549412 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide CAS No. 1040639-73-3

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide

Cat. No.: B6549412
CAS No.: 1040639-73-3
M. Wt: 356.8 g/mol
InChI Key: ILTNOYRFJOEBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, an oxazole ring, and a chlorobenzamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often constructed via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown potential as an anticancer agent. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with cellular processes such as tubulin polymerization . Additionally, its structural features make it a candidate for further development as a therapeutic agent targeting specific molecular pathways involved in cancer progression.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups allow for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular proteins and pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-fluorobenzamide
  • N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-bromobenzamide
  • N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-iodobenzamide

Uniqueness

Compared to its analogs, N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological properties, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-14-4-2-1-3-13(14)18(22)20-9-12-8-16(25-21-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTNOYRFJOEBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.